molecular formula C9H14N4O B2787921 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one CAS No. 108483-18-7

2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one

Cat. No.: B2787921
CAS No.: 108483-18-7
M. Wt: 194.238
InChI Key: MCCLKJZITFUGCJ-UHFFFAOYSA-N
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Description

2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is a complex organic compound with a unique structure that includes multiple imidazole and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4,5-tetramethyl-2-imidazoline with an appropriate amine under acidic or basic conditions to form the desired imidazo[1,2-c]imidazolidin-5-one structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives .

Scientific Research Applications

2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-4-one
  • 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-6-one

Uniqueness

2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is unique due to its specific ring structure and the presence of multiple imidazole and imidazolidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-imino-3,3,7,7-tetramethyl-6H-imidazo[1,5-a]imidazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-8(2)6-11-5(10)9(3,4)13(6)7(14)12-8/h10H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCLKJZITFUGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=N)N=C2N1C(=O)NC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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